

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid mass spectrometry

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Compound of Interest

Compound Name:	(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Cat. No.:	B118038

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Introduction to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)- γ -carboxy- γ -butyrolactone, is a chiral molecule with the chemical formula $C_5H_6O_4$ and a molecular weight of 130.10 g/mol .^{[1][2]} It belongs to the class of lactones, which are cyclic esters, and also contains a carboxylic acid functional group.^[3] Its chiral nature makes it a valuable building block in asymmetric synthesis and as a chiral derivatizing agent.^{[1][4]}

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, especially when coupled with liquid chromatography.

Molecular Ion and Adduct Formation

In ESI mass spectrometry, the compound is typically observed as a protonated molecule $[M+H]^+$ in positive ion mode or a deprotonated molecule $[M-H]^-$ in negative ion mode.

Ion Species	Formula	Calculated m/z	Observed m/z	Ionization Mode
Protonated Molecule	$[C_5H_7O_4]^+$	131.0344	130.9[4]	Positive (ESI)
Deprotonated Molecule	$[C_5H_5O_3]^-$	129.0188	-	Negative (ESI)
Sodium Adduct	$[C_5H_6O_4Na]^+$	153.0164	-	Positive (ESI)

Observed m/z values can vary slightly based on instrumentation and calibration.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate the structure. The fragmentation of lactones often involves neutral losses of water (H_2O) and carbon monoxide (CO).^{[5][6]} For **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, the carboxylic acid group also influences the fragmentation pathway, often leading to the loss of CO_2 .

Proposed Fragmentation in Positive Ion Mode ($[M+H]^+$):

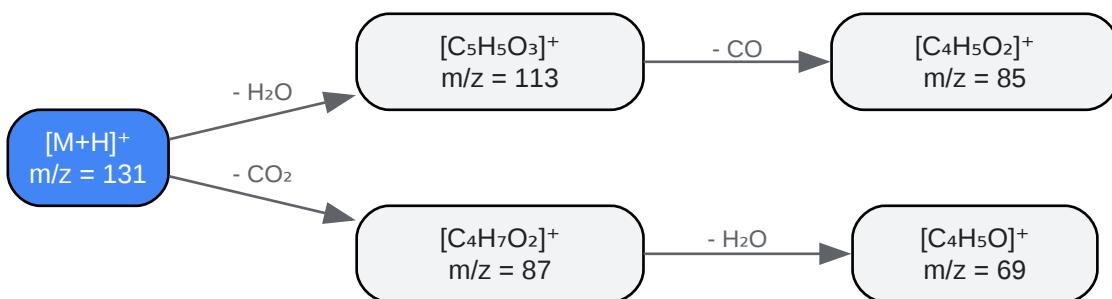
The protonated molecule at m/z 131 is expected to undergo the following primary fragmentations:

- Loss of H_2O : A neutral loss of water (18.01 Da) from the protonated molecule can occur, leading to a fragment ion at m/z 113.
- Loss of CO_2 : Decarboxylation, the loss of carbon dioxide (44.00 Da), is a common fragmentation for carboxylic acids, resulting in a fragment at m/z 87.
- Loss of CO: The lactone ring can open and lose carbon monoxide (28.00 Da), yielding a fragment at m/z 103.

Table of Predicted Fragment Ions (Positive Mode ESI-MS/MS):

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Formula of Fragment
131	113	H ₂ O	[C ₅ H ₅ O ₃] ⁺
131	87	CO ₂	[C ₄ H ₇ O ₂] ⁺
131	85	H ₂ O + CO	[C ₄ H ₅ O ₂] ⁺
131	69	CO ₂ + H ₂ O	[C ₄ H ₅ O] ⁺

Below is a diagram illustrating the proposed fragmentation pathway.



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Caption: Proposed ESI-MS/MS fragmentation of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid**.

Experimental Protocols

The following provides a general methodology for the analysis of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid** in a suitable solvent like methanol or acetonitrile.^[7]
- Working Solutions: Create a series of dilutions from the stock solution for calibration curves, typically in the range of 1 ng/mL to 1000 ng/mL.

- Matrix Samples (e.g., plasma, urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A common protein precipitation method involves adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC)

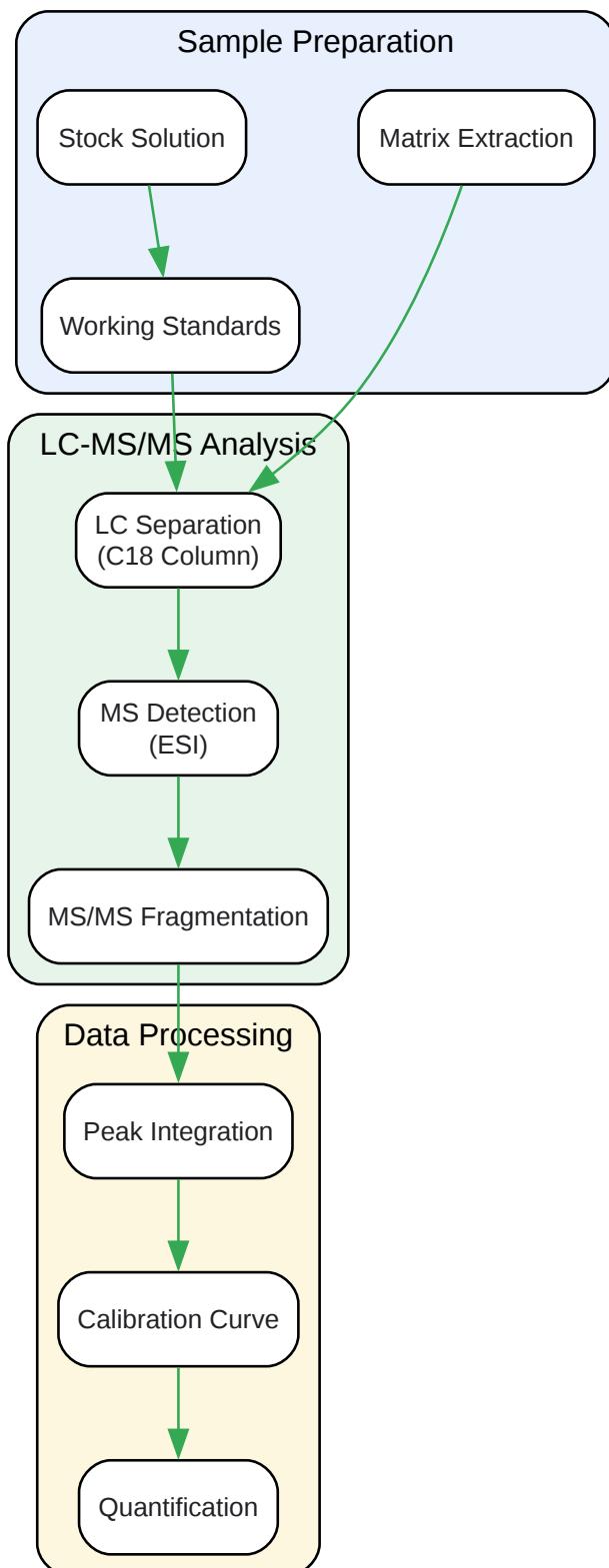
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

Mass Spectrometry (MS)

- Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
- Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 350 °C
 - Nebulizer Gas (Nitrogen): 7 bar

- Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions and product ions would be selected based on initial full scan and fragmentation experiments.

The overall experimental workflow is depicted in the diagram below.

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Caption: General workflow for quantitative analysis by LC-MS/MS.

Chiral Analysis

As a chiral compound, distinguishing between the (S) and (R) enantiomers may be necessary. Standard mass spectrometry cannot differentiate between enantiomers. Therefore, a chiral separation step is required prior to MS detection.

- **Chiral Chromatography:** The most common approach is to use a chiral stationary phase (CSP) column in the LC system. Polysaccharide-based chiral columns are often effective. The mobile phase would typically be a mixture of hexane and an alcohol (e.g., isopropanol).
- **Chiral Derivatization:** An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18) and detected by the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric analysis of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid**. The specific parameters and fragmentation patterns should be confirmed empirically on the instrument in use.

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